molecular formula C13H15ClF2O B1328089 7-Chloro-1-(3,4-difluorophenyl)-1-oxoheptane CAS No. 898761-57-4

7-Chloro-1-(3,4-difluorophenyl)-1-oxoheptane

Cat. No.: B1328089
CAS No.: 898761-57-4
M. Wt: 260.71 g/mol
InChI Key: LSSAYBFWEFYREX-UHFFFAOYSA-N
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Description

7-Chloro-1-(3,4-difluorophenyl)-1-oxoheptane is an organic compound with the molecular formula C13H15ClF2O. This compound is characterized by the presence of a chloro group, difluorophenyl group, and a heptanone backbone. It is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-(3,4-difluorophenyl)-1-oxoheptane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-difluorobenzene and 7-chloroheptanone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include dichloromethane and toluene, while catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in maintaining the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-(3,4-difluorophenyl)-1-oxoheptane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

7-Chloro-1-(3,4-difluorophenyl)-1-oxoheptane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Chloro-1-(3,4-difluorophenyl)-1-oxoheptane involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-1-(3,4-difluorophenyl)-1-heptanone: Similar in structure but differs in the position of the functional groups.

    7-Chloro-1-(3,4-difluorophenyl)-1-hexanone: A shorter chain analog with similar reactivity.

    7-Chloro-1-(3,4-difluorophenyl)-1-octanone: A longer chain analog with potentially different physical properties.

Uniqueness

7-Chloro-1-(3,4-difluorophenyl)-1-oxoheptane is unique due to its specific combination of functional groups and chain length, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

7-chloro-1-(3,4-difluorophenyl)heptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClF2O/c14-8-4-2-1-3-5-13(17)10-6-7-11(15)12(16)9-10/h6-7,9H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSAYBFWEFYREX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCCCCCCl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645169
Record name 7-Chloro-1-(3,4-difluorophenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898761-57-4
Record name 7-Chloro-1-(3,4-difluorophenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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